molecular formula C16H23NO4S B6713081 Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate

Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate

Cat. No.: B6713081
M. Wt: 325.4 g/mol
InChI Key: SBBLIOFMZGWGQY-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with an ethyl ester group and a benzylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with benzylsulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonylamino group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    Ethyl 4-oxocyclohexanecarboxylate: This compound is structurally similar but lacks the benzylsulfonylamino group.

    Ethyl 4-(naphthalene-2-sulfonamido)methyl-cyclohexanecarboxylate: This compound features a naphthalene sulfonamide group instead of a benzylsulfonylamino group.

Uniqueness: Ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate is unique due to the presence of the benzylsulfonylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 4-(benzylsulfonylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-2-21-16(18)14-8-10-15(11-9-14)17-22(19,20)12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBLIOFMZGWGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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